Acide 1-(3-fluorobenzoyl)pyrrolidine-3-carboxylique

Vue d'ensemble

Description

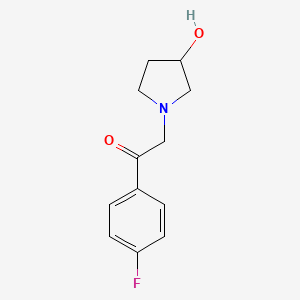

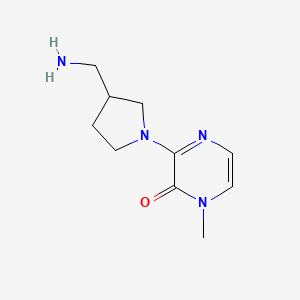

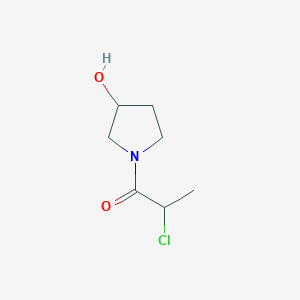

1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

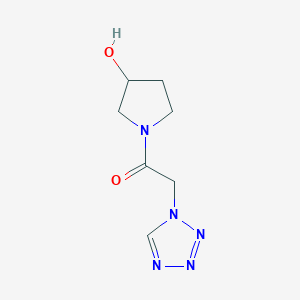

Le cycle pyrrolidine, qui est un composant clé de l’« acide 1-(3-fluorobenzoyl)pyrrolidine-3-carboxylique », est largement utilisé par les chimistes médicinaux pour développer des composés destinés au traitement des maladies humaines . L’intérêt pour ce squelette saturé est renforcé par la possibilité d’explorer efficacement l’espace pharmacophore grâce à l’hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Traitement des maladies liées au RORγt

Le composé a montré une excellente puissance envers RORγt , un récepteur nucléaire qui joue un rôle crucial dans la régulation des réponses immunitaires et inflammatoires. Cependant, il a également montré une activité indésirable contre le récepteur X du pregnane (PXR), qui régule à la hausse les protéines impliquées dans la détoxification et l’élimination des substances toxiques étrangères de l’organisme .

Activités fonctionnelles du PPARα/γ

Des études SAR ont révélé que la série d’acides oxybenzylpyrrolidine offrait le meilleur équilibre des activités fonctionnelles PPARα/γ . La configuration cis des substituants en positions 3 et 4 du cycle pyrrolidine était préférée à l’orientation trans .

Inhibiteurs de la cholinestérase

Des composés dérivés de l’acide N-benzoylthiourée-pyrrolidine carboxylique portant une série de cycles imidazole ont été conçus comme inhibiteurs de la cholinestérase . Leurs propriétés d’inhibition de l’acétylcholinestérase (AChE) et de la butyrylcholinestérase (BuChE) ont été comparées à celles de la tacrine de référence .

Synthèse de dérivés de l’acide pyrrolidine-3-carboxylique

Le composé peut être synthétisé via des réactions d’addition de Michael énantiosélectives organocatalytiques asymétriques de 4-alkyl-substitués 4-oxo-2-énoates avec des nitroalcanes . Cette méthode permet la synthèse concise d’acides pyrrolidine-3-carboxyliques 5-alkyl-substitués hautement enrichis en énantiomères .

Groupes pharmacophores

Certains dérivés de la pyrrolidine sont connus pour être utilisés comme groupes pharmacophores, certains ayant des activités antibactériennes, antifongiques, antivirales, antimalariennes, antitumorales, anti-inflammatoires, anticonvulsivantes et antioxydantes . D’autres ont des effets inhibiteurs enzymatiques divers .

Propriétés

IUPAC Name |

1-(3-fluorobenzoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-10-3-1-2-8(6-10)11(15)14-5-4-9(7-14)12(16)17/h1-3,6,9H,4-5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCTDHJENOJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)

![2-(3-hydroxypyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468610.png)